molecular formula C7H2BrF4NO B2890143 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one CAS No. 1824063-13-9

1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B2890143
CAS No.: 1824063-13-9
M. Wt: 271.997
InChI Key: ICGHOBNBVGCYQP-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one” is a chemical compound with the molecular formula C7H5BrFNO . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .


Synthesis Analysis

The synthesis of this compound involves the use of dipyridinium dichromate in dichloromethane at 0 - 20℃ for 48 hours . A solution of pyridinium dichromate is brought to 0° C. and a solution of 1-(5-bromo-2-fluoropyridin-3-yl)ethanol is added. The reaction is allowed to warm to room temperature and stirred for 48 hours. The mixture is then filtered through Celite, washed with DCM, and concentrated to afford 1-(5-bromo-2-fluoropyridin-3-yl)ethanone .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(=O)c1ncc(Br)cc1F . This indicates that the compound contains a bromo-fluoropyridinyl group attached to a trifluoroethanone group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 218.02 . It is a solid at room temperature . Its physicochemical properties, such as solubility and lipophilicity, suggest that it has high GI absorption and is BBB permeant .

Scientific Research Applications

Fluorine-18 Labelling

1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one serves as a precursor in the synthesis of fluorine-18 labeled compounds, such as [18F]FPyKYNE, through nucleophilic aromatic substitution reactions. This application is crucial in the development of radiotracers for positron emission tomography (PET), aiding in molecular imaging and diagnostic medicine. The compound's design facilitates the incorporation of fluorine-18 into macromolecules using click chemistry, enhancing the efficiency of radiotracer synthesis (Kuhnast et al., 2008).

Synthesis of Fluoro Olefins

The compound is instrumental in generating dibromofluoromethyllithium from tribromofluoromethane, which further reacts with aldehydes or ketones to yield fluorinated alcohols. These alcohols are precursors to various fluoro olefins, demonstrating the compound's versatility in synthesizing fluorinated organic compounds. Such fluoro olefins find applications in pharmaceuticals and agrochemicals due to their unique properties (Shimizu et al., 1998).

Halogen-rich Intermediate Synthesis

The structural complexity of this compound facilitates its use as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines. These intermediates are significant in medicinal chemistry for developing new drugs and exploring novel chemical reactions (Wu et al., 2022).

Photoredox Catalysis

In photoredox catalysis, the compound contributes to the fluoromethylation of carbon-carbon multiple bonds, showcasing its role in the synthesis of trifluoromethyl and difluoromethyl groups-containing compounds. These groups are pivotal in designing molecules with improved biological activity and stability, underscoring the compound's utility in fine-tuning the properties of pharmaceuticals and agrochemicals (Koike & Akita, 2016).

SuFEx Clickable Reagent

The compound's structure allows for its use in sulfur(vi) fluoride exchange (SuFEx) chemistry, acting as a SuFEx clickable reagent. This application is vital for synthesizing functionalized isoxazoles with sulfonyl fluoride moieties, which are significant in drug discovery for their potential biological activities (Leng & Qin, 2018).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name

1-(5-bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO/c8-3-1-4(6(9)13-2-3)5(14)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGHOBNBVGCYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)C(F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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